molecular formula C13H18N2O B2976776 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one CAS No. 152954-98-8

2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B2976776
CAS No.: 152954-98-8
M. Wt: 218.3
InChI Key: ZUCXMPGZBRDSCV-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one is a piperazine-derived compound characterized by a ketone group linked to a piperazine ring and a 2-methylphenyl substituent.

Properties

IUPAC Name

2-(2-methylphenyl)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCXMPGZBRDSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2-methylphenylacetonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among piperazine-ethanone derivatives include substituents on the aromatic rings, alkyl/aryl chains, and additional heterocycles. These modifications significantly impact physicochemical properties and bioactivity.

Table 1: Comparison of Selected Piperazine-Ethanone Derivatives

Compound Substituents/Modifications Molecular Formula Yield (%) Melting Point (°C) Purity (%) Notes Reference
QD11 4-Benzoylphenoxypropyl C22H26N2O3 × C2H2O4 63 136.8–140.0 98.20 Dual H3 receptor/antioxidant
QD15 4-(4-Chlorobenzoyl)phenoxypropyl C22H25ClN2O3 37 123.9–126.7 100 Lower yield, halogenated analog
QD4 4-(4-Fluorobenzoyl)phenoxypropyl C22H25FN2O3 × C2H2O4 70 171.3–173.1 100 Higher yield, fluorinated analog
QD10 4-Benzoylphenoxypropyl-phenyl linkage C27H29N2O3 62 148.4–151.4 100 Extended aromatic system
2-(Thiophen-2-yl) derivative Thiophene substituent C9H12N2OS N/A N/A N/A Enhanced π-electron interactions
Leniolisib (WHO) Complex dioxolane-imidazole substituents C22H21Cl2N3O3 N/A N/A N/A Cortisol synthesis inhibitor

Key Observations:

  • Substituent Effects: Halogenation (e.g., Cl in QD15, F in QD4) correlates with altered melting points and yields, likely due to steric and electronic effects during synthesis .
  • Bioactivity Trends: Compounds with extended aromatic systems (e.g., QD10) or heterocycles (e.g., thiophene in ) may exhibit enhanced receptor binding or metabolic stability.
  • Therapeutic Potential: Analogs like leniolisib demonstrate the versatility of piperazine-ethanone scaffolds in targeting enzymes (e.g., cortisol synthesis inhibition) .

Biological Activity

2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one, a compound featuring a piperazine ring, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. Its structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound may modulate the activity of these molecular targets, leading to various biological effects such as:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : Research has shown that it may inhibit cancer cell proliferation by affecting pathways involved in cell cycle regulation and apoptosis .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation
Enzyme ModulationInteracts with specific enzymes, potentially affecting their activity

Case Studies

  • Anticancer Activity : A study investigated the effect of this compound on MCF-7 breast cancer cells. The compound was found to enhance the phosphorylation of H2AX and increase CASPASE 3/7 activity, indicating its potential as a therapeutic agent in oncology .
  • Antimicrobial Effects : Another study evaluated the compound's efficacy against various bacterial strains. Results demonstrated significant inhibition of microbial growth, suggesting its potential use as an antimicrobial agent.

Research Findings

Recent research highlights several important findings regarding the compound's biological effects:

  • Inhibition of PARP Activity : The compound has been shown to inhibit poly (ADP-ribose) polymerase (PARP) activity in vitro, which is crucial for DNA repair processes. This inhibition may enhance the effectiveness of existing cancer therapies .
  • Cell Viability Assays : In vitro studies using cell viability assays revealed that this compound significantly reduces cell viability in cancer cell lines at varying concentrations .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one, and how are intermediates characterized?

Answer:
The synthesis typically involves coupling a substituted phenylacetone derivative with piperazine under nucleophilic acyl substitution conditions. For example, reacting 2-(2-methylphenyl)acetyl chloride with piperazine in anhydrous dichloromethane at 0–5°C yields the target compound. Key intermediates (e.g., acyl chlorides) are characterized via 1^1H-NMR to confirm regioselectivity and purity. Crystallographic validation of intermediates, such as X-ray diffraction (XRD), ensures structural accuracy (e.g., analogs in Acta Crystallographica reports) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • 1^1H/13^{13}C-NMR : Essential for confirming the piperazine ring’s substitution pattern and aryl group integration (e.g., aromatic protons at δ 7.2–7.8 ppm and carbonyl signals at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected for C13_{13}H18_{18}N2_2O: 218.27 g/mol) and detects impurities.
  • XRD : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How does structural modification of the aryl or piperazine group affect biological activity in cancer models?

Answer:

  • PKM2 Activation : Substituting the 2-methylphenyl group with dichlorophenyl (as in ) enhances pyruvate kinase M2 (PKM2) activation (IC50_{50} = 0.204 μM), promoting glycolysis inhibition in cancer cells .
  • FASN Inhibition : Introducing hydroxyphenyl or benzyl groups (e.g., ) shifts activity toward fatty acid synthase (FASN) inhibition, reducing lipid biosynthesis in tumors .
    Methodology : Comparative IC50_{50} assays and transcriptomic profiling are used to map structure-activity relationships (SAR).

Advanced: What experimental protocols are used to evaluate antimicrobial activity for this compound?

Answer:

  • Antifungal Assays : Broth microdilution (CLSI M38-A2) determines minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp., with ketoconazole as a reference .
  • Bacterial Testing : Agar diffusion assays assess efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitrofural is a positive control .

Advanced: How can researchers resolve contradictions in reported IC50_{50}50​ values across studies?

Answer:
Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. To mitigate:

  • Standardized Protocols : Use uniform ATP concentrations (e.g., 10 μM) and isogenic cell lines.
  • Data Normalization : Report IC50_{50} relative to internal controls (e.g., staurosporine for kinase inhibition) .

Advanced: What pharmacokinetic parameters should be prioritized during in vivo testing?

Answer:

  • Bioavailability : Assess oral absorption using Caco-2 cell monolayers.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}).
  • Toxicity : Monitor off-target effects via hERG channel inhibition assays. A related compound (BBP-671) underwent EMA-approved pediatric investigation plans (PIPs) with deferrals for long-term toxicity data .

Advanced: How can molecular docking elucidate mechanisms of PKM2 or FASN inhibition?

Answer:

  • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
  • Docking Software : Use AutoDock Vina to predict binding affinities to PKM2’s allosteric site (PDB: 3GRF) or FASN’s ketoacyl synthase domain (PDB: 2VZ8). Validate with mutagenesis (e.g., PKM2 R399A mutation reduces activation) .

Advanced: What biochemical assays are suitable for evaluating tyrosinase inhibition?

Answer:

  • Enzyme Kinetics : Monitor L-DOPA oxidation spectrophotometrically (λ = 475 nm) with varying substrate concentrations.
  • IC50_{50} Determination : Pre-incubate the compound with mushroom tyrosinase (100 U/mL) and calculate inhibition relative to kojic acid .

Advanced: How do electronic effects of substituents influence reactivity in downstream derivatization?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents (e.g., ) increase acyl chloride reactivity, favoring nucleophilic substitution.
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce electrophilicity, requiring harsher conditions (e.g., DMF, 80°C) for piperazine coupling. Track via 19^{19}F-NMR in fluorinated analogs .

Advanced: What regulatory considerations apply to preclinical development of this compound?

Answer:

  • EMA/FDA Guidelines : Submit pediatric investigation plans (PIPs) for oncology applications, including deferrals for adult data first (e.g., EMA-003268-PIP01-22) .
  • Genotoxicity : Conduct Ames tests and micronucleus assays per OECD 471/487.

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